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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1278919

This technical guide offers a comprehensive overview of the spectroscopic data for 2-Bromo-4-
hydroxybenzaldehyde (C7HsBrO2z), a key intermediate in organic synthesis. The document is
tailored for researchers, scientists, and drug development professionals, providing a detailed
summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics. The data herein is crucial for structural elucidation, identification, and quality
control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Bromo-4-
hydroxybenzaldehyde. All quantitative data is presented in structured tables for clarity and
ease of comparison.

NMR spectroscopy provides detailed information about the molecular structure and chemical
environment of the atoms within 2-Bromo-4-hydroxybenzaldehyde.

Table 1: *H NMR Spectral Data for 2-Bromo-4-hydroxybenzaldehyde Solvent: CDCls
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Table 2: 13C NMR Spectral Data for 2-Bromo-4-hydroxybenzaldehyde Solvent: CDCls

Chemical Shift (6) ppm Assignment

196.5 Aldehyde Carbon (C=0)[1]
161.0 Aromatic Carbon (C-OH)[1]
138.5 Aromatic Carbon (C-H)
125.0 Aromatic Carbon (C-H)
122.0 Aromatic Carbon (C-CHO)[1]
120.0 Aromatic Carbon (C-Br)[1]
115.0 Aromatic Carbon (C-H)

While a specific experimental spectrum was not available, the following table presents
characteristic absorption bands expected for 2-Bromo-4-hydroxybenzaldehyde based on its
functional groups.[2]
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Table 3: Characteristic IR Absorption Bands for 2-Bromo-4-hydroxybenzaldehyde

Wavenumber (cm~?) Intensity Assignment

3200-3400 Broad O-H stretch (hydroxyl group)[2]
3000-3100 Medium C-H stretch (aromatic)[2]
2700-2900 Medium, two bands C-H stretch (aldehyde)[2]
1650-1700 Strong C=0 stretch (aldehyde)[2]
1550-1600 Medium-Strong C=C stretch (aromatic ring)[2]
1000-1100 Strong C-Br stretch[2]

650.900 Strong C-H out-of-plane bend

(aromatic)[2]

The mass spectrum provides information on the mass-to-charge ratio of the parent molecule

and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 2-Bromo-4-hydroxybenzaldehyde

Property Value Notes
Molecular Formula C7HsBrO:z

Molecular Weight 201.02 g/mol [3]
Exact Mass 199.94729 Da [3]

Expected M* Peak

m/z 200

Corresponding to the 7°Br

isotope.

Expected M+2 Peak

m/z 202

Of similar intensity to M* due
to the 81Br isotope.[2]

Expected Fragmentation Pattern: The primary fragmentation is expected to involve the loss of

the aldehyde group (-CHO, 29 Da) and the hydrogen atom from the hydroxyl group.[4]

Subsequent fragmentation of the aromatic ring may also occur. A key feature in the mass
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spectrum is the characteristic isotopic pattern of bromine (7°Br and 81Br are in an approximate
1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented, based
on standard laboratory practices for the analysis of solid organic compounds.

o Sample Preparation: Approximately 5-10 mg of 2-Bromo-4-hydroxybenzaldehyde is
accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) within a clean, dry 5 mm NMR tube.[1][2][5] A small amount of
tetramethylsilane (TMS) is often added to serve as an internal standard (6 = 0.00 ppm).[1][2]

 Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data
acquisition.[5]

o Data Acquisition:

o 'H NMR: The spectrometer is tuned to the proton frequency. Spectra are typically acquired
using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a high signal-to-noise ratio.[2]

o 18C NMR: The spectrometer is tuned to the carbon frequency. Spectra are generally
acquired with proton decoupling to simplify the spectrum to single lines for each unique
carbon.[6] A longer relaxation delay and a significantly larger number of scans are required
compared to *H NMR due to the low natural abundance and smaller gyromagnetic ratio of
the 13C nucleus.[2][7]

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied,
and the spectrum is referenced to the internal standard (TMS).

For solid samples like 2-Bromo-4-hydroxybenzaldehyde, common preparation methods
include the KBr pellet or Nujol mull techniques.[8]

o Sample Preparation (KBr Pellet Method):
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o A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[9]

o The fine powder is then transferred to a pellet press and compressed under high pressure
to form a thin, transparent pellet.[2]

o Sample Preparation (Nujol Mull Method):

o A small amount of the solid sample (5-10 mg) is ground to a fine paste with a drop of Nujol
(mineral oil) in an agate mortar.[8][9]

o The resulting mull is then spread evenly between two salt plates (e.g., NaCl or KBr).[2][9]
e Instrumentation and Data Acquisition:
o A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.[10]

o A background spectrum of the empty sample holder (or the pure KBr pellet/salt plates) is
recorded first and automatically subtracted from the sample spectrum.[2]

o The prepared sample is placed in the instrument's beam path, and the spectrum is
recorded. The final spectrum is typically plotted as percent transmittance versus
wavenumber (cm~1).[2]

Electron lonization (EIl) is a common technique for the analysis of relatively volatile and
thermally stable organic molecules.

o Sample Introduction: A dilute solution of 2-Bromo-4-hydroxybenzaldehyde is prepared in a
volatile organic solvent (e.g., methanol or acetonitrile). The sample is often introduced into
the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-
MS).[2]

« lonization: Inside the ion source, which is under a high vacuum, the sample molecules are
bombarded by a high-energy beam of electrons (typically 70 eV).[11] This process ejects an
electron from the molecule, creating a positively charged molecular ion (M*).[12]

o Fragmentation: The high energy of the molecular ion often causes it to break apart into
smaller, charged fragments and neutral radicals.[12]
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e Mass Analysis: The resulting ions (both the molecular ion and the fragments) are accelerated
into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the
ions based on their mass-to-charge ratio (m/z).[11]

+ Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of the ions versus their m/z ratio.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a
chemical compound such as 2-Bromo-4-hydroxybenzaldehyde.
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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